(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol
CAS No.:
Cat. No.: VC17750594
Molecular Formula: C10H22N2O
Molecular Weight: 186.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H22N2O |
|---|---|
| Molecular Weight | 186.29 g/mol |
| IUPAC Name | (3S,4S)-3-[ethyl(propyl)amino]piperidin-4-ol |
| Standard InChI | InChI=1S/C10H22N2O/c1-3-7-12(4-2)9-8-11-6-5-10(9)13/h9-11,13H,3-8H2,1-2H3/t9-,10-/m0/s1 |
| Standard InChI Key | CUFZSOJHGSJVHD-UWVGGRQHSA-N |
| Isomeric SMILES | CCCN(CC)[C@H]1CNCC[C@@H]1O |
| Canonical SMILES | CCCN(CC)C1CNCCC1O |
Introduction
(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol is a chiral compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom, and this specific derivative has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities.
Synthesis Methods
The synthesis of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a piperidinone intermediate. The reaction conditions often include the use of catalysts such as iron complexes and reducing agents like phenylsilane.
Chemical Reactions
This compound can undergo various chemical reactions, including:
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Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
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Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Biological Activity and Potential Therapeutic Applications
(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol has been investigated for its potential biological activities and therapeutic applications. Its unique structural features suggest interactions with various biological targets, influencing multiple signaling pathways. Potential therapeutic applications include:
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Neurological Disorders: Its affinity for dopamine transporters (DAT) suggests potential use in treating conditions such as Parkinson's disease or ADHD.
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Mood Disorders: Interaction with norepinephrine transporters (NET) may indicate utility in antidepressant therapies.
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Obesity and Metabolic Disorders: Research into similar compounds has shown promise in appetite regulation and metabolic enhancement through melanocortin receptor agonism.
| Compound | DAT Affinity (Ki nM) | NET Affinity (Ki nM) | SERT Affinity (Ki nM) |
|---|---|---|---|
| This compound | 6.23 | 7.56 | 456 |
| Fentanyl derivatives | 3.45 | 9.45 | Low |
| Piperidine analogs | Varies | Varies | Varies |
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